molecular formula C7H7ClN2O2 B12818159 Methyl 2-(3-chloropyrazin-2-yl)acetate

Methyl 2-(3-chloropyrazin-2-yl)acetate

Cat. No.: B12818159
M. Wt: 186.59 g/mol
InChI Key: KNGVRDNQFYBHEX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloropyrazin-2-yl)acetate is an organic compound featuring a pyrazine ring substituted with a chlorine atom at position 3 and a methyl ester group attached via a two-carbon chain at position 2. Pyrazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which facilitates π-π interactions and hydrogen bonding.

Properties

IUPAC Name

methyl 2-(3-chloropyrazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-6(11)4-5-7(8)10-3-2-9-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVRDNQFYBHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloropyrazin-2-yl)acetate typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted into a methyl ester group. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with a hydrogen atom replacing the chlorine atom.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is the dechlorinated pyrazine derivative.

    Oxidation Reactions: The major product is 3-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

Methyl 2-(3-chloropyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to the desired biological or chemical effects. Detailed studies on its binding interactions and structure-activity relationships are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-chloropyrazin-2-yl)-2-methylpropanoate

  • Structure : Features a branched ethyl ester chain and a methyl group on the acetate backbone.
  • The ethyl ester may also confer higher lipophilicity, influencing bioavailability in pharmaceutical contexts .

Ethyl 2-(6-chloropyridazin-3-yl)acetate

  • Structure : Substitutes pyrazine with pyridazine (a diazine with adjacent nitrogen atoms) and places chlorine at position 6.
  • Key Differences : Pyridazine’s electronic structure (two adjacent N atoms) alters aromaticity and dipole moments compared to pyrazine. The chlorine position (6 vs. 3) may affect regioselectivity in further functionalization reactions .

Methyl 2-[(3-Chloropyrazin-2-yl)amino]acetate

  • Structure: Introduces an amino group between the pyrazine ring and the ester.
  • Key Differences: The amino linker enables hydrogen bonding, enhancing solubility in polar solvents. This modification could stabilize intermediates in medicinal chemistry applications, such as protease inhibitors .

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate

  • Structure : Replaces pyrazine with a pyrazole ring bearing chlorophenyl and phenyl substituents.
  • Key Differences : The pyrazole core introduces a five-membered aromatic system with distinct electronic properties. The ethoxyacetate group may influence metabolic stability in agrochemicals .

Structural and Functional Analysis

Compound Name Heterocycle Substituents Key Properties/Applications
Methyl 2-(3-chloropyrazin-2-yl)acetate Pyrazine Cl (position 3), methyl ester Intermediate for pharmaceuticals
Ethyl 2-(3-chloropyrazin-2-yl)-2-methylpropanoate Pyrazine Cl (position 3), branched ethyl ester Enhanced lipophilicity for agrochemicals
Ethyl 2-(6-chloropyridazin-3-yl)acetate Pyridazine Cl (position 6), ethyl ester Regioselective reactivity in synthesis
Methyl 2-[(3-Chloropyrazin-2-yl)amino]acetate Pyrazine Cl (position 3), amino-linked ester Hydrogen bonding for drug solubility

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